methyl 2-(1H-indol-3-yl)propanoate
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Overview
Description
Methyl 2-(1H-indol-3-yl)propanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by an indole ring system attached to a propanoate ester group, making it a valuable molecule in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1H-indol-3-yl)propanoate typically involves the esterification of 2-(1H-indol-3-yl)propanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: 2-(1H-indol-3-yl)propanoic acid.
Reduction: 2-(1H-indol-3-yl)propanol.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Methyl 2-(1H-indol-3-yl)propanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(1H-indol-3-yl)propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate
- Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate
- Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate
Comparison: Methyl 2-(1H-indol-3-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the ester group makes it more susceptible to hydrolysis and esterification reactions, which can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
methyl 2-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(12(14)15-2)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPWECDPNJOYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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